Neoambrosin Neoambrosin Neoambrosin is a sesquiterpene lactone which may show cytotoxic activity against multi-drug resistant cancer cells.
Brand Name: Vulcanchem
CAS No.: 18446-70-3
VCID: VC0536963
InChI: InChI=1S/C15H18O3/c1-8-4-5-10-9(2)14(17)18-13(10)15(3)11(8)6-7-12(15)16/h6,8,10,13H,2,4-5,7H2,1,3H3/t8-,10-,13+,15-/m0/s1
SMILES: CC1CCC2C(C3(C1=CCC3=O)C)OC(=O)C2=C
Molecular Formula: C15H18O3
Molecular Weight: 246.3 g/mol

Neoambrosin

CAS No.: 18446-70-3

Cat. No.: VC0536963

Molecular Formula: C15H18O3

Molecular Weight: 246.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Neoambrosin - 18446-70-3

Specification

CAS No. 18446-70-3
Molecular Formula C15H18O3
Molecular Weight 246.3 g/mol
IUPAC Name (3aS,6S,9aR,9bR)-6,9a-dimethyl-3-methylidene-3a,4,5,6,8,9b-hexahydroazuleno[8,7-b]furan-2,9-dione
Standard InChI InChI=1S/C15H18O3/c1-8-4-5-10-9(2)14(17)18-13(10)15(3)11(8)6-7-12(15)16/h6,8,10,13H,2,4-5,7H2,1,3H3/t8-,10-,13+,15-/m0/s1
Standard InChI Key ALDYHLYMNPPSIB-XJFVKYJOSA-N
Isomeric SMILES C[C@H]1CC[C@@H]2[C@H]([C@]3(C1=CCC3=O)C)OC(=O)C2=C
SMILES CC1CCC2C(C3(C1=CCC3=O)C)OC(=O)C2=C
Canonical SMILES CC1CCC2C(C3(C1=CCC3=O)C)OC(=O)C2=C
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Neoambrosin (CAS: 18446-70-3) is a pseudoguaianolide sesquiterpene lactone with the molecular formula C₁₅H₁₈O₃ and a molecular weight of 246.30 g/mol . Its IUPAC name, (3aS,6S,9aR,9bR)-6,9a-dimethyl-3-methylidene-3a,4,5,6,8,9b-hexahydroazuleno[8,7-b]furan-2,9-dione, reflects its complex bicyclic structure featuring a fused azulene and furan moiety . The compound’s stereochemistry is critical to its bioactivity, as evidenced by its specific interactions with molecular targets like c-Src kinase .

Table 1: Key Physicochemical Properties of Neoambrosin

PropertyValueSource
Molecular FormulaC₁₅H₁₈O₃
Molecular Weight246.30 g/mol
Exact Mass246.125594432 g/mol
Topological Polar Surface43.40 Ų
XLogP2.10
SMILES (Canonical)CC1CCC2C(C3(C1=CCC3=O)C)OC(=O)C2=C

Structural Elucidation

Neoambrosin’s 2D and 3D conformational analyses reveal a rigid bicyclic framework with an α,β-unsaturated lactone group, a common feature in sesquiterpene lactones associated with electrophilic reactivity and biological activity . Nuclear Magnetic Resonance (NMR) studies confirm the presence of three methyl groups, two ketone functionalities, and a conjugated diene system, which contribute to its stability and target-binding affinity .

Natural Occurrence and Biosynthetic Context

Neoambrosin is predominantly isolated from plants within the Ambrosia genus, including:

  • Ambrosia monogyra (singlewhorl burrobrush)

  • Ambrosia hispida (coastal ragweed)

  • Ambrosia maritima (sea ragweed)

These species produce Neoambrosin as part of their secondary metabolite arsenal, likely as a defense mechanism against herbivores and pathogens. The compound’s biosynthesis follows the mevalonate pathway, common to sesquiterpenes, with cyclization and oxidation steps yielding its distinctive pseudoguaianolide skeleton .

Pharmacological Activities and Mechanisms of Action

Table 2: Cytotoxic Activity of Neoambrosin Across Cell Lines

Cell LineIC₅₀ (μM)Resistance ProfileSource
CCRF-CEM (leukemia)25.3Drug-sensitive
CEM/ADR5000 (MDR)27.1No cross-resistance
MDA-MB-231/BCRP (breast)28.9No cross-resistance
U87MG (glioblastoma)19.4Wild-type
U87.MGΔEGFR (glioblastoma)3.5Collateral sensitivity

Collateral Sensitivity in EGFR-Overexpressing Cells

A hallmark finding is Neoambrosin’s collateral sensitivity (CS) in EGFR-transfected U87.MGΔEGFR glioblastoma cells, which exhibited 5.5-fold greater sensitivity compared to wild-type cells (IC₅₀: 3.5 μM vs. 19.4 μM) . This CS correlates with the compound’s inhibition of c-Src kinase, a downstream effector hyperactivated in EGFR-driven tumors.

Inhibition of c-Src Kinase Signaling

Western blot analyses revealed that Neoambrosin (at 100 μM) suppresses phosphorylation of c-Src (Tyr416), STAT5, and AKT, key nodes in oncogenic signaling cascades . Molecular docking studies further demonstrated that Neoambrosin binds to the ATP-binding cleft of c-Src’s kinase domain, akin to the tyrosine kinase inhibitor dasatinib (Table 3) .

Table 3: Molecular Docking Scores for c-Src Kinase Inhibitors

CompoundBinding Energy (kcal/mol)Binding Site ResiduesSource
Neoambrosin-8.2Lys295, Asp404, Leu393
Damsin-7.9Lys295, Asp404, Leu393
Dasatinib-9.1Lys295, Asp404, Thr341

Therapeutic Implications and Future Directions

Overcoming Multidrug Resistance

Neoambrosin’s insensitivity to ABC transporter-mediated efflux positions it as a candidate for treating MDR cancers, particularly those resistant to anthracyclines, taxanes, and tyrosine kinase inhibitors . Its ability to target c-Src—a kinase implicated in metastasis and drug resistance—further enhances its utility in combinatorial regimens.

Limitations and Research Gaps

While in vitro data are compelling, challenges remain in optimizing Neoambrosin’s pharmacokinetic profile, including solubility and metabolic stability. Structural analogs with improved bioavailability should be explored.

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